molecular formula C22H18O4 B11961344 (1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid dimethyl ester CAS No. 21991-01-5

(1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid dimethyl ester

Cat. No.: B11961344
CAS No.: 21991-01-5
M. Wt: 346.4 g/mol
InChI Key: RIXOWWKNFPOMBF-UHFFFAOYSA-N
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Description

(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C22H18O4 and a molecular weight of 346.386 g/mol . This compound is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement. The presence of carboxylic acid ester groups at the 3’ and 5’ positions of the central benzene ring adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester typically involves the esterification of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds as follows:

(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid+2CH3OHH2SO4(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester+2H2O\text{(1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{(1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid dimethyl ester} + 2 \text{H}_2\text{O} (1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid+2CH3​OHH2​SO4​​(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester+2H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to primary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products Formed

    Oxidation: (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid.

    Reduction: (1,1’,2’,1’‘)Terphenyl-3’,5’-diol.

    Substitution: Halogenated derivatives of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester.

Scientific Research Applications

(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with enzymes or receptors in biological systems. The aromatic rings provide a rigid framework that can facilitate binding to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid: The parent compound without the ester groups.

    (1,1’,2’,1’‘)Terphenyl-3’,5’-diol: The reduced form with hydroxyl groups instead of ester groups.

    (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid diethyl ester: An ester derivative with ethyl groups instead of methyl groups.

Uniqueness

(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. The presence of methyl ester groups makes it more hydrophobic compared to its parent acid and hydroxyl derivatives, influencing its behavior in various chemical and biological systems .

Properties

CAS No.

21991-01-5

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

dimethyl 4,5-diphenylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C22H18O4/c1-25-21(23)17-13-18(15-9-5-3-6-10-15)20(16-11-7-4-8-12-16)19(14-17)22(24)26-2/h3-14H,1-2H3

InChI Key

RIXOWWKNFPOMBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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